

2,6-Dichloropyrazine: A Technical Guide for Scientific Professionals

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Compound of Interest		
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An In-depth Review of the Chemical Structure, Properties, Synthesis, and Applications of a Versatile Heterocyclic Intermediate

Abstract

2,6-Dichloropyrazine is a halogenated heterocyclic compound that serves as a critical building block in the synthesis of a wide array of functional molecules. Its unique electronic properties and reactive sites make it an invaluable intermediate in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthetic methodologies, and key applications of **2,6-Dichloropyrazine**, with a particular focus on its role in drug discovery and development. Detailed experimental protocols, spectroscopic data analysis, and a review of its utility in the synthesis of targeted therapies, such as ATR kinase inhibitors, are presented to support researchers and scientists in the field.

Chemical Structure and Identification

2,6-Dichloropyrazine is an aromatic heterocyclic compound characterized by a pyrazine ring substituted with two chlorine atoms at positions 2 and 6. The symmetrical nature of the molecule and the electron-withdrawing effect of the nitrogen atoms and chlorine substituents significantly influence its reactivity.

The chemical structure and key identifiers of **2,6-Dichloropyrazine** are summarized in the table below.



Identifier	Value
IUPAC Name	2,6-dichloropyrazine[1]
CAS Number	4774-14-5[2][3]
Molecular Formula	C4H2Cl2N2[2][3]
Molecular Weight	148.98 g/mol
SMILES	Clc1cncc(Cl)n1
InChI	1S/C4H2Cl2N2/c5-3-1-7-2-4(6)8-3/h1-2H
InChlKey	LSEAAPGIZCDEEH-UHFFFAOYSA-N
Appearance	White to off-white crystalline powder

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **2,6-Dichloropyrazine** are crucial for its handling, storage, and application in chemical synthesis. These properties, along with spectroscopic data, are essential for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of **2,6-Dichloropyrazine** is presented in the following table.

Property	Value	Refere
Melting Point	55-58 °C	
Boiling Point	187.5 ± 35.0 °C at 760 mmHg	•
Density	1.5 ± 0.1 g/cm ³	
Flash Point	83.8 ± 11.5 °C	
Solubility	Soluble in ethanol and methanol. Insoluble in water.	-
LogP	1.57	-



Spectroscopic Data Analysis

Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of **2,6-Dichloropyrazine**.

- ¹H NMR (Proton Nuclear Magnetic Resonance): Due to the symmetrical nature of the **2,6-Dichloropyrazine** molecule, the two protons on the pyrazine ring are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to exhibit a single singlet peak. The exact chemical shift would depend on the solvent used.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show two distinct signals corresponding to the two sets of chemically non-equivalent carbon atoms: the carbon atoms bonded to chlorine and the carbon atoms bonded to hydrogen.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of **2,6-Dichloropyrazine** would display characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the pyrazine ring, and C-Cl stretching vibrations.
- Mass Spectrometry (MS): The mass spectrum of 2,6-Dichloropyrazine will show a
 molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of two
 chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be observed,
 reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would
 likely involve the loss of chlorine atoms and cleavage of the pyrazine ring.

Synthesis and Reactivity Synthetic Methodologies

Several methods for the industrial production of **2,6-Dichloropyrazine** have been developed. A common approach involves the chlorination of a pyrazine precursor.

This protocol is a representative example based on patented industrial methods.

Materials:

- 2-Chloropyrazine
- Dimethylformamide (DMF) (solvent)



- Triethylamine (catalyst)
- · Chlorine gas

Procedure:

- In a suitable reaction vessel equipped for chlorination, a mixture of 2-chloropyrazine, dimethylformamide, and triethylamine is prepared. A representative weight ratio is 114 parts 2-chloropyrazine, 42.5 parts dimethylformamide, and 3 parts triethylamine.
- The mixture is heated to approximately 100 °C with stirring.
- Chlorine gas (approximately 72 parts by weight) is bubbled through the reaction mixture.
- After the addition of chlorine is complete, the reaction is held at the same temperature for an additional 2 hours to ensure completion.
- Water is then added to the reaction mixture, which is subsequently stirred for 1 hour.
- The mixture is cooled to 20 °C to facilitate the crystallization of the product.
- The solid 2,6-Dichloropyrazine is isolated by centrifugation and dried. The expected yield is approximately 85%.





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Synthesis Workflow for **2,6-Dichloropyrazine**.

Chemical Reactivity

The pyrazine ring is electron-deficient, and this effect is enhanced by the two electron-withdrawing chlorine atoms. This makes the carbon atoms attached to the chlorine atoms highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of **2,6-Dichloropyrazine**'s utility as a synthetic intermediate, allowing for the introduction of various functional groups by reaction with nucleophiles such as amines, alcohols, and thiols.

Applications in Drug Development

2,6-Dichloropyrazine is a versatile precursor for the synthesis of a multitude of pharmaceutical compounds. Its ability to undergo sequential and regioselective nucleophilic substitutions allows for the construction of complex molecular architectures with desired biological activities.

Synthesis of Sulfachloropyrazine

A notable application of **2,6-Dichloropyrazine** is in the synthesis of sulfachloropyrazine, a sulfonamide antibacterial agent used in veterinary medicine.

The following is a representative protocol for the synthesis of the intermediate sulfaclozine.

Materials:

- 2,6-Dichloropyrazine
- 4-Aminobenzenesulfonamide (Sulfanilamide)
- Potassium Carbonate (acid-binding agent)
- Dimethylformamide (DMF) (solvent)
- Dimethylbenzene (solvent)
- Glacial Acetic Acid

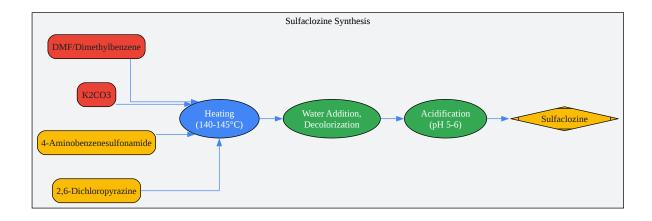


Activated Carbon

Procedure:

- In a reactor, combine 100 parts of 2,6-dichloropyrazine, 110 parts of 4aminobenzenesulfonamide, 100 parts of potassium carbonate, 51 parts of dimethylformamide, and 150 parts of dimethylbenzene.
- Heat the mixture to 140-145 °C with stirring and maintain this temperature for 5 hours.
- Cool the reaction mixture and add water to dissolve the solids, then allow the layers to separate.
- Transfer the aqueous phase to a decolorizing vessel and treat with activated carbon.
- Filter the mixture and transfer the filtrate to an acid adjustment vessel.
- Adjust the pH to 5-6 with glacial acetic acid to precipitate the sulfaclozine.
- Isolate the sulfaclozine wet product by centrifugation.





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Workflow for the Synthesis of Sulfaclozine.

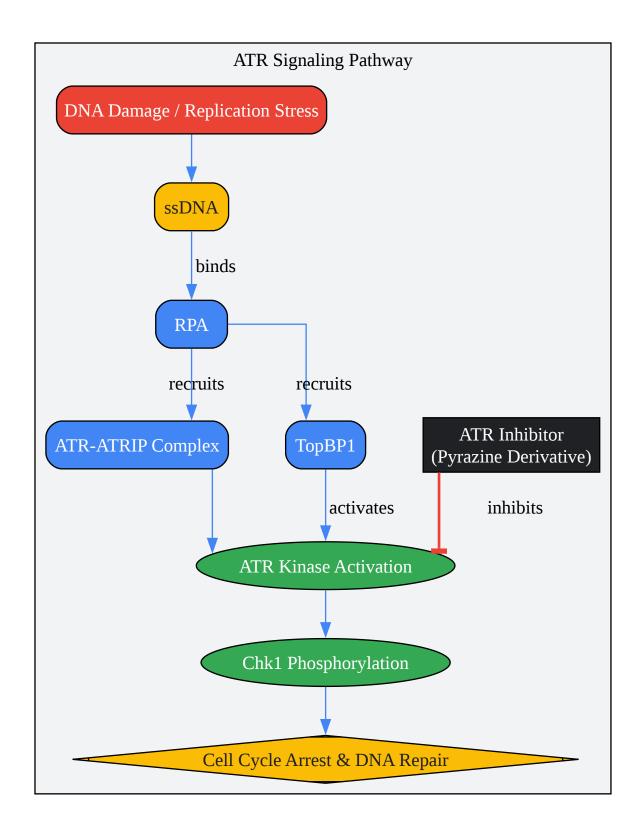
Precursor to ATR Kinase Inhibitors

Recent advancements in cancer therapy have focused on targeting the DNA Damage Response (DDR) pathway. Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key regulator of the DDR, and its inhibition is a promising strategy for cancer treatment. Pyrazine derivatives, synthesized from **2,6-Dichloropyrazine**, have been identified as potent and selective ATR kinase inhibitors. These inhibitors can sensitize cancer cells to DNA-damaging agents and exhibit single-agent activity in tumors with defective DNA repair mechanisms.

The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), which can arise from DNA damage or replication stress. The core of the pathway involves the recruitment of the ATR-ATRIP complex to RPA-coated ssDNA. This is followed by the recruitment of other checkpoint proteins, leading to the activation of ATR kinase. Activated ATR then phosphorylates a multitude of downstream targets, including Chk1, to initiate cell cycle arrest and promote DNA repair. ATR inhibitors, derived from precursors like **2,6-**



Dichloropyrazine, block the kinase activity of ATR, thereby preventing the downstream signaling cascade. This leads to the accumulation of DNA damage and can induce apoptosis in cancer cells.





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ATR Signaling Pathway and Point of Inhibition.

Safety and Handling

2,6-Dichloropyrazine is classified as a hazardous substance and requires careful handling.

- Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.
- Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95 or equivalent), eye shields, and gloves.

Conclusion

2,6-Dichloropyrazine is a highly valuable and versatile heterocyclic compound with significant applications in the chemical and pharmaceutical industries. Its straightforward synthesis and the susceptibility of its chlorine atoms to nucleophilic substitution make it an ideal starting material for the creation of diverse and complex molecules. The role of **2,6-Dichloropyrazine** as a key intermediate in the synthesis of antibacterial agents and, more recently, in the development of targeted cancer therapies such as ATR kinase inhibitors, highlights its continued importance in advancing medicinal chemistry. This guide has provided a detailed technical overview to aid researchers and drug development professionals in harnessing the full potential of this important chemical entity.

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